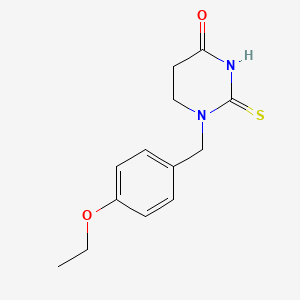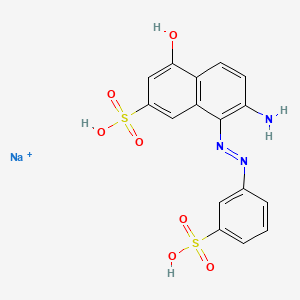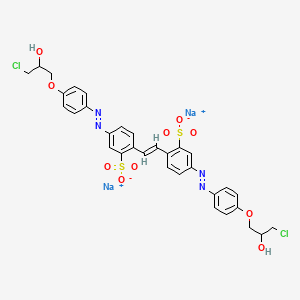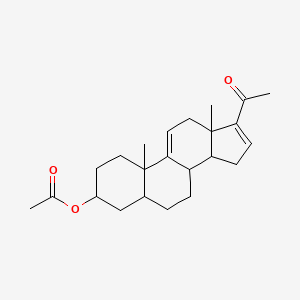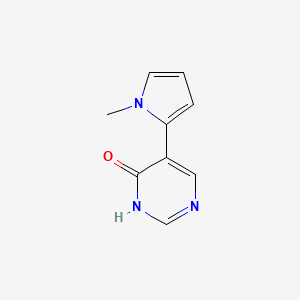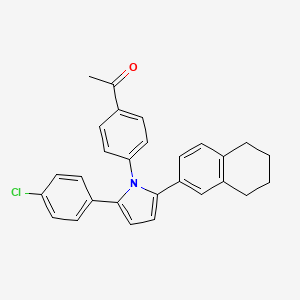
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)- is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl and tetrahydronaphthalenyl groups. Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups, which determine its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)-
- Ethanone, 1-(4-(2-(4-bromophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)-
Uniqueness
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1H-pyrrol-1-yl)phenyl)- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
91307-03-8 |
|---|---|
Molecular Formula |
C28H24ClNO |
Molecular Weight |
425.9 g/mol |
IUPAC Name |
1-[4-[2-(4-chlorophenyl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)pyrrol-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C28H24ClNO/c1-19(31)20-10-14-26(15-11-20)30-27(22-8-12-25(29)13-9-22)16-17-28(30)24-7-6-21-4-2-3-5-23(21)18-24/h6-18H,2-5H2,1H3 |
InChI Key |
FCLQJXIDOCVQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC4=C(CCCC4)C=C3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


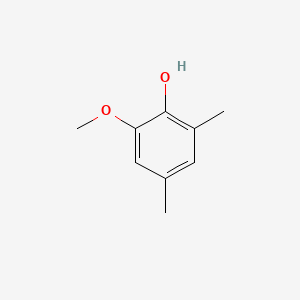
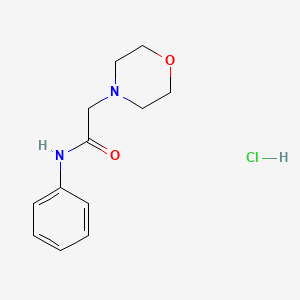

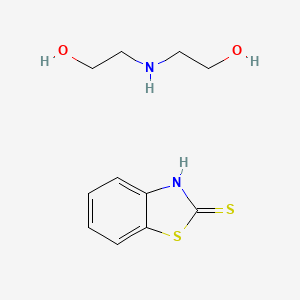


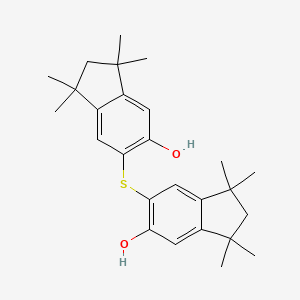
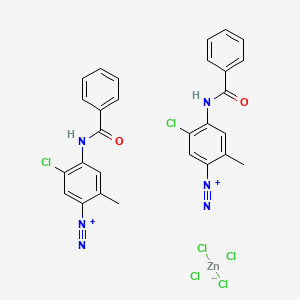
![1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12692450.png)
